
Myclobutanil
Vue d'ensemble
Description
Myclobutanil is a triazole chemical used as a fungicide . It is a steroid demethylation inhibitor, specifically inhibiting ergosterol biosynthesis . Ergosterol is a critical component of fungal cell membranes .
Synthesis Analysis
A sensitive and enantioselective method was developed for the determination of this compound enantiomers by chiral liquid chromatography coupled with tandem mass spectrometry . Another study discussed the preparation and application of a highly sensitive this compound sensor based on molecularly imprinted photonic crystals .
Molecular Structure Analysis
This compound’s crystal structure was characterized by single-crystal X-ray diffraction, which belongs to the monoclinic system with space group P21/c . The molecules are linked by weak hydrogen bonds and halogen bonds to form a 3D structure .
Chemical Reactions Analysis
This compound can be metabolized enantioselectively in organisms . The associated absorption, distribution, metabolism, and transcriptional responses of this compound in rats were determined following a single-dose exposure . This compound moderately inhibits CYP2D6 and CYP2C9 in vitro and strongly inhibits CYP3A and CYP2C19 in vitro .
Physical And Chemical Properties Analysis
This compound is a light yellow solid used as a fungicide . It is a nitrile that is hexanenitrile substituted at the 2-position by p-chlorophenyl and (1,2,4-triazol-1-yl)methyl groups . Its molecular formula is C15H17ClN4 and its molecular weight is 288.78 g/mol .
Applications De Recherche Scientifique
Fongicide en Agriculture
Myclobutanil est un fongicide triazole chiral largement utilisé pour la protection des cultures contre les maladies fongiques . Il est efficace pour prévenir les infections fongiques, mais les doses élevées peuvent affecter l'environnement du sol .
Activité Enzymatiques du Sol
this compound peut affecter l'activité enzymatique du sol. Une étude a évalué l'effet de différentes doses de this compound sur l'activité enzymatique du sol, y compris la déshydrogénase, la phosphatase, la catalase, l'uréase et la protéase . Des doses élevées de this compound ont affecté de manière significative l'activité enzymatique de la déshydrogénase et ont conduit à une légère augmentation de l'activité de la catalase .
Inhibiteur de la Biosynthèse de l'Ergostérol
this compound fonctionne en inhibant la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques . En ciblant la voie de biosynthèse de l'ergostérol chez les champignons, le this compound perturbe l'intégrité de la membrane cellulaire fongique, altérant la croissance, le développement et la reproduction fongiques .
Résidu dans la Transformation Alimentaire
Les résidus de this compound représentent une menace potentielle pour la santé des consommateurs. Une étude a étudié le comportement de dégradation, les niveaux de résidus, les facteurs de transformation et les risques alimentaires du this compound dans la tomate . La procédure de transformation a considérablement diminué le niveau résiduel de this compound dans la pâte de tomate en conserve par rapport au produit agricole brut .
Impact sur les Fermentations Alcooliques
Le this compound a été étudié pour son impact sur les fermentations alcooliques. Une étude a évalué la capacité des levures à effectuer simultanément des fermentations alcooliques et à détoxifier le milieu (c'est-à-dire à éliminer le fongicide) .
Problème Environnemental et de Santé Humaine
L'utilisation de pesticides comme le this compound, bien que nécessaire pour protéger les cultures et augmenter la production, représente un problème environnemental et de santé humaine . Par conséquent, des mesures doivent être prises pour mieux comprendre les risques liés à la surutilisation de ces composés .
Mécanisme D'action
Target of Action
Myclobutanil is a triazole chemical used as a fungicide . Its primary target is the sterol demethylation (CYP51) enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol , a critical component of fungal cell membranes .
Mode of Action
This compound acts as a sterol demethylation inhibitor (DMI) . It specifically inhibits the biosynthesis of ergosterol . By doing so, it disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Biochemical Pathways
The inhibition of ergosterol biosynthesis by this compound disrupts the normal functioning of the fungal cell membrane . This disruption affects various biochemical pathways within the fungus, leading to its death . Additionally, this compound can bind to the active sites of dehydrogenase, phosphatase, and protease, affecting their enzymatic activity .
Pharmacokinetics
This compound’s pharmacokinetics have been studied using physiologically based pharmacokinetic (PBPK) modeling . Key input parameters for the model include Caco-2 permeability, rat plasma binding, rat blood to plasma ratio, and rat liver microsomal half-life . These parameters help outline the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .
Result of Action
The inhibition of ergosterol biosynthesis by this compound leads to the disruption of the fungal cell membrane, causing the death of the fungus . High doses of this compound can significantly affect the enzymatic activity of dehydrogenase and lead to a slight increase in the activity of catalase .
Action Environment
This compound is moderately soluble in water and organic solvents and is volatile . Studies show that this compound has a high potential for leaching and is moderately persistent in soil systems . Under certain conditions, it may also be persistent in aquatic systems . Therefore, environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of this compound .
Safety and Hazards
Myclobutanil is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . It is suspected of damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects . When heated, this compound decomposes to produce corrosive and/or toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen cyanide, and nitrogen oxides .
Orientations Futures
The use of pesticides, although needed to protect crops and increase production, represents an environmental and human health issue . Therefore, measures must be taken in order to develop a better understanding of the risks involved in the overuse of these compounds . High doses of Myclobutanil can affect the soil environment . In case future uses of this compound would lead to a higher consumer exposure, further information regarding the impact of plant and livestock metabolism on the isomer ratio might be required .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJKXKUJVSEEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
| Record name | MYCLOBUTANIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30020 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024315 | |
| Record name | Myclobutanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index] | |
| Record name | MYCLOBUTANIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30020 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Myclobutanil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
202 to 208 °C at 1 mm Hg | |
| Record name | MYCLOBUTANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C | |
| Record name | MYCLOBUTANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C | |
| Record name | Myclobutanil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MYCLOBUTANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow solid., Light yellow crystals | |
CAS RN |
88671-89-0 | |
| Record name | MYCLOBUTANIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30020 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Myclobutanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88671-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myclobutanil [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088671890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myclobutanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-butyl-α-(4-chlorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYCLOBUTANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6T1JTM6KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYCLOBUTANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
63 to 68 °C | |
| Record name | MYCLOBUTANIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



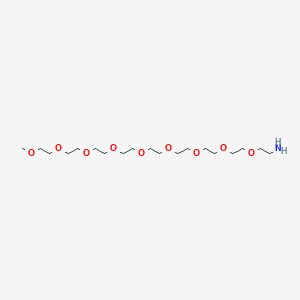
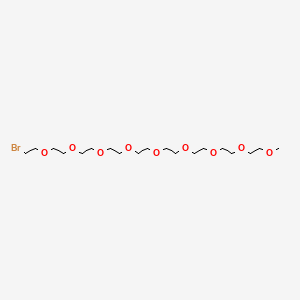


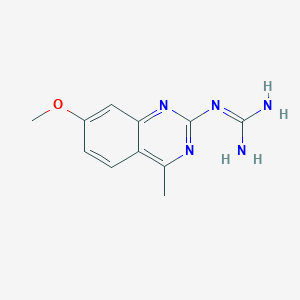
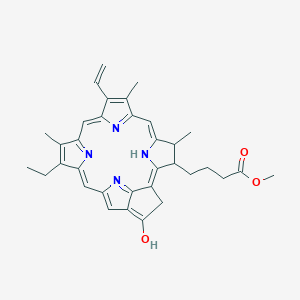
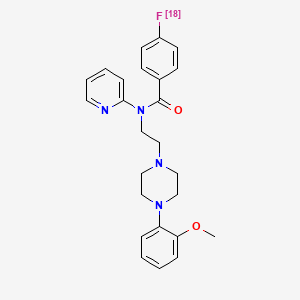
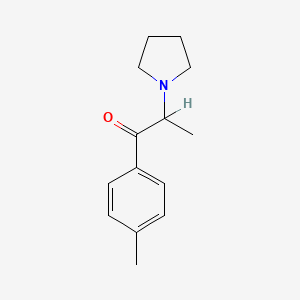
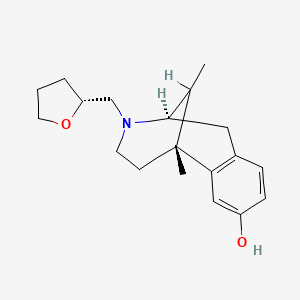
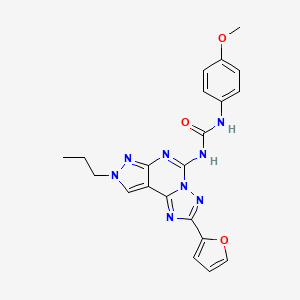
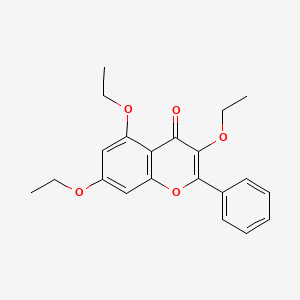
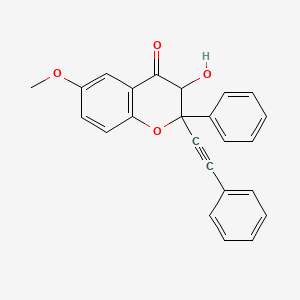
![4-Methoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B1676822.png)
![3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)